2-Butyryl-4-propylcyclohexan-1-one
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Overview
Description
2-Butyryl-4-propylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butyryl group at the second position and a propyl group at the fourth position on the cyclohexane ring. Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyryl-4-propylcyclohexan-1-one can be achieved through various synthetic routes. One common method involves the hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts. This process involves the conversion of eugenol to 4-n-propyl cyclohexanol, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of supported metal catalysts, such as Ru/ZrO2 –La(OH)3, has been reported to achieve high selectivity and yield in the production of cyclohexanones .
Chemical Reactions Analysis
Types of Reactions
2-Butyryl-4-propylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms onto the ring.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones.
Scientific Research Applications
2-Butyryl-4-propylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butyryl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclic ketone with a six-membered ring.
2-Butyrylcyclohexanone: Similar structure but lacks the propyl group.
4-Propylcyclohexanone: Similar structure but lacks the butyryl group.
Uniqueness
2-Butyryl-4-propylcyclohexan-1-one is unique due to the presence of both butyryl and propyl groups on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H22O2 |
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Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-butanoyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-5-10-7-8-13(15)11(9-10)12(14)6-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
MCGWOFGWDWPTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)C(C1)C(=O)CCC |
Origin of Product |
United States |
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